3-Acetyl-d3 Rocuronium Bromide is a synthetic compound that serves as an isotope-labeled analog of Rocuronium Bromide, a neuromuscular blocking agent widely used in anesthesia. The compound is classified under the category of neuromuscular blockers and is particularly significant in pharmacokinetic studies due to its isotopic labeling, which aids in tracing and understanding drug metabolism and distribution within biological systems.
This compound is derived from Rocuronium Bromide, which itself is synthesized through various chemical processes. The specific isotopic labeling of 3-Acetyl-d3 Rocuronium Bromide allows researchers to track its behavior in biological environments, making it a valuable tool in drug development and pharmacological research.
3-Acetyl-d3 Rocuronium Bromide falls under the classification of neuromuscular blocking agents, specifically belonging to the category of non-depolarizing agents. It is also categorized under the Biopharmaceutics Drug Disposition Classification System as a compound with specific solubility and permeability characteristics, which are crucial for its pharmacokinetic profile .
The synthesis of 3-Acetyl-d3 Rocuronium Bromide typically involves the modification of the parent compound, Rocuronium Bromide. One common method includes the use of acetyl chloride in a controlled reaction with the appropriate precursor compounds in a solvent such as dichloromethane. This reaction usually requires precise temperature control and timing to ensure optimal yield and purity of the final product.
The synthesis process can be outlined as follows:
The molecular formula for 3-Acetyl-d3 Rocuronium Bromide is C34H55BrN2O5. Its structure features a complex arrangement typical of neuromuscular blockers, including multiple functional groups essential for its pharmacological activity.
The primary chemical reactions involving 3-Acetyl-d3 Rocuronium Bromide include those related to its metabolism and degradation in biological systems. In vivo studies often focus on how this compound interacts with various enzymes, particularly those involved in drug metabolism like cytochrome P450 isoforms.
3-Acetyl-d3 Rocuronium Bromide acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from eliciting muscle contraction.
Relevant data regarding solubility and stability are crucial for formulation development in pharmaceutical applications .
3-Acetyl-d3 Rocuronium Bromide is primarily used in pharmacokinetic studies to trace drug metabolism and distribution within biological systems. Its isotopic labeling allows researchers to:
3-Acetyl-d3 Rocuronium Bromide (C₃₄H₅₂D₃BrN₂O₅; MW 654.73 g/mol) features a complex androstane-derived steroidal backbone characteristic of neuromuscular blocking agents [1] [9]. The structure integrates two critical functional moieties: a morpholino group at position 2 and a quaternary pyrrolidinium group at position 16, conferring water solubility and nicotinic receptor affinity [5] [10]. The acetyl groups at positions 3 and 17 are essential for metabolic stability, with the C3 acetyl specifically bearing the deuterium label. This isotopic modification distinguishes it from non-deuterated analogs like 3-Acetyl Rocuronium Bromide (C₃₄H₅₅BrN₂O₅; MW 651.72 g/mol) [3] [10]. The tetracyclic steroidal core provides rigidity that enhances receptor binding specificity, while the quaternary nitrogen facilitates ionic interactions at the neuromuscular junction [5] [9].
Table 1: Structural Data for 3-Acetyl-d3 Rocuronium Bromide
Property | Specification |
---|---|
Molecular Formula | C₃₄H₅₂D₃BrN₂O₅ |
Molecular Weight | 654.73 g/mol |
Exact Mass | 653.35 Da |
Steroidal Skeleton | Androstane Derivative |
Functional Groups | 2-Morpholino, 16-(N-Allylpyrrolidinium) |
Acetyl Positions | C3 (d3-labeled), C17 |
Purity Specification | ≥95% (HPLC) |
Deuterium atoms are exclusively incorporated as a trideuteromethyl group (-CD₃) within the C3 acetyl moiety (CH₃COO- → CD₃COO-) [1] [6]. This site-specific labeling avoids disruption of the molecule’s chiral centers or pharmacophore, as confirmed by nuclear magnetic resonance (NMR) spectroscopy [3]. The incorporation elevates the molecular weight by 3 Da compared to the non-deuterated analog (651.72 g/mol → 654.73 g/mol) without altering the core bonding framework [6] [10]. Deuterium’s kinetic isotope effect (KIE) is strategically exploited here—the stronger C-D bond potentially slows oxidative metabolism at the acetyl group, a primary site of hydrolysis for rocuronium derivatives [7]. This positions the compound as an ideal internal standard for mass spectrometry-based quantification of rocuronium and its metabolites in biological matrices, minimizing isotopic interference [1] [3].
Unlike rocuronium bromide (C₃₂H₅₃BrN₂O₄; MW 609.68 g/mol), which features hydroxyl groups at C3 and C17, 3-Acetyl-d3 Rocuronium Bromide is a bis-acetylated derivative with deuterium modification [5] [9]. The acetylation enhances lipophilicity, evidenced by a higher partition coefficient, while deuterium labeling introduces metabolic stability at the C3 position [3] [7]. Pharmacodynamically, both compounds share neuromuscular blocking action via competitive antagonism of nicotinic acetylcholine receptors [2] [8]. However, pharmacokinetic divergences arise: deuterium substitution reduces hepatic clearance pathways involving esterases, as demonstrated in in vitro microsomal studies [7]. 3-Acetyl-17-deacetyl Rocuronium Bromide (C₃₂H₅₃BrN₂O₄; MW 609.68 g/mol), a related metabolite, highlights the vulnerability of the C17 acetyl group to hydrolysis—a vulnerability potentially mitigated at the deuterated C3 site [9].
Table 2: Comparative Properties with Rocuronium Derivatives
Property | 3-Acetyl-d3 Rocuronium Bromide | Rocuronium Bromide | 3-Acetyl Rocuronium Bromide |
---|---|---|---|
Molecular Formula | C₃₄H₅₂D₃BrN₂O₅ | C₃₂H₅₃BrN₂O₄ | C₃₄H₅₅BrN₂O₅ |
Molecular Weight | 654.73 g/mol | 609.68 g/mol | 651.72 g/mol |
Key Functional Groups | C3-CD₃COO, C17-CH₃COO | C3-OH, C17-OH | C3-CH₃COO, C17-CH₃COO |
Metabolic Vulnerability | Reduced C3 hydrolysis | High (hydroxyl groups) | High (acetyl hydrolysis) |
Primary Use | Analytical Standard | Neuromuscular Blockade | Metabolite Reference |
The molecule possesses ten chiral centers within its androstane skeleton, with absolute configurations rigorously specified as (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R) [9] [10]. This stereochemical complexity is preserved in the deuterated analog, as deuterium incorporation occurs at a non-stereogenic methyl group [1] [3]. The morpholino ring (C2) and quaternary pyrrolidinium (C16) adopt fixed conformations due to steric constraints, with the allyl group on nitrogen enhancing receptor affinity through hydrophobic interactions [5] [10]. NMR and X-ray analyses confirm that acetylation at C3/C17 does not alter ring conformations compared to rocuronium [9]. The stereospecificity is critical for bioactivity—inversion at C16 diminishes neuromuscular blocking potency by >100-fold, underscoring the precision required in synthesis [10].
Table 3: Chiral Centers and Stereochemical Assignments
Chiral Center Position | Absolute Configuration | Functional Environment |
---|---|---|
C2 | S | Morpholino Attachment |
C3 | S | Deuterated Acetate Group |
C5 | S | Ring A/B Fusion |
C8 | R | Ring B/C Fusion |
C9 | S | Ring C/D Fusion |
C10 | S | Methyl Group Orientation |
C13 | S | Angular Methyl Group |
C14 | S | Hydroxyl/acetate Position |
C16 | S | Pyrrolidinium Quaternary Center |
C17 | R | Acetate Group |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3